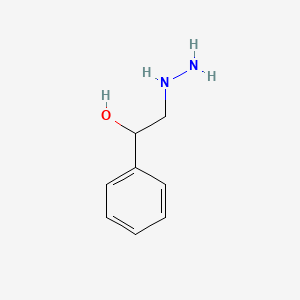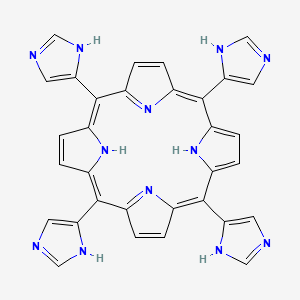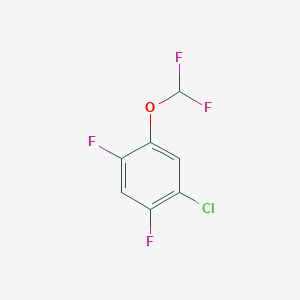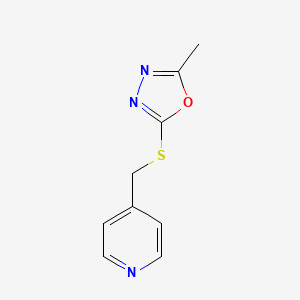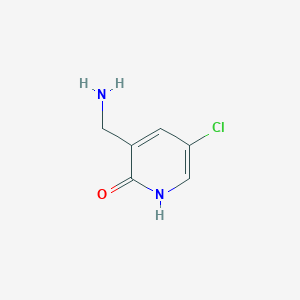
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to an indan-1-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as an indanone derivative, using trifluoromethoxylating reagents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Indane derivatives.
Substitution: Various substituted indan-1-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethoxy)phenol
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethoxy)aniline
Comparison: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its indan-1-ol structure combined with the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable in various applications .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8,14H,4-5H2 |
Clé InChI |
VSIKRNKEFUIRSW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1O)C=CC=C2OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


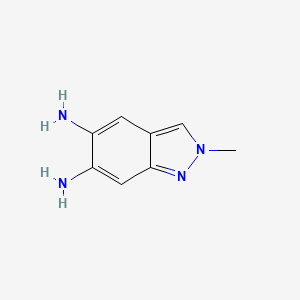
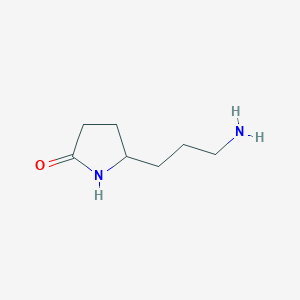
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)


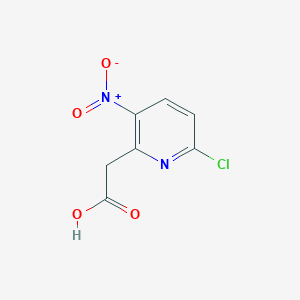
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)
